4-(1-methyl-1H-pyrazol-4-yl)butan-1-ol
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Overview
Description
4-(1-Methyl-1H-pyrazol-4-yl)butan-1-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by a butanol chain attached to a pyrazole ring, which is further substituted with a methyl group at the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-ol typically involves the reaction of 1-methylpyrazole with butanal in the presence of a reducing agent. One common method is the reduction of 4-(1-methyl-1H-pyrazol-4-yl)butanal using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired alcohol product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors and more efficient catalysts to facilitate the reduction reaction.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-pyrazol-4-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: 4-(1-Methyl-1H-pyrazol-4-yl)butanal, 4-(1-Methyl-1H-pyrazol-4-yl)butanoic acid.
Reduction: 4-(1-Methyl-1H-pyrazol-4-yl)butane.
Substitution: 4-(1-Methyl-1H-pyrazol-4-yl)butyl chloride.
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-4-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its pyrazole moiety.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-ol is largely dependent on its interaction with biological targets. The pyrazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in inflammatory processes or bind to receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Similar in structure but contains a boronic acid ester group.
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Contains an ethanone group instead of a butanol chain.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole: Contains a dioxaborolane group.
Uniqueness
4-(1-Methyl-1H-pyrazol-4-yl)butan-1-ol is unique due to its butanol chain, which imparts different physical and chemical properties compared to its analogs. This structural difference can lead to variations in reactivity, solubility, and biological activity, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)butan-1-ol |
InChI |
InChI=1S/C8H14N2O/c1-10-7-8(6-9-10)4-2-3-5-11/h6-7,11H,2-5H2,1H3 |
InChI Key |
IHPZUJKNZAEHAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CCCCO |
Origin of Product |
United States |
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